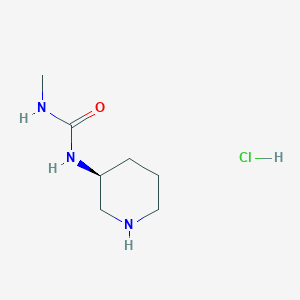

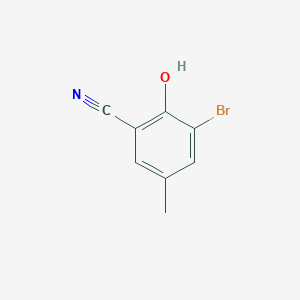

![molecular formula C19H14ClN5O2 B2982651 3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 1020252-02-1](/img/structure/B2982651.png)

3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their utility in various applications, such as propellants, explosives, pyrotechnics, and especially chemotherapy . They are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

A study has synthesized a series of compounds with potential antimicrobial activities, demonstrating their effectiveness against various bacterial and fungal strains. The structural elucidation of these compounds was achieved through IR, NMR, and Mass spectral techniques, suggesting their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Structural and Chemical Analysis

Research focused on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives has been reported. These studies highlight the formation of self-assembled dimers through O⋯π-hole tetrel bonding interactions. The influence of substituents on the nucleophilic/electrophilic nature of certain groups and their impact on interaction energy has been examined, providing insights into the structural and chemical behaviors of these compounds (Ahmed et al., 2020).

Enzyme Inhibition Studies

Investigations into the synthesis of novel compounds derived from triazolyl and their potential enzyme inhibitory activities have been conducted. The compounds were characterized by various spectroscopic methods and evaluated for their lipase and α-glucosidase inhibition capabilities. Some synthesized compounds demonstrated significant anti-lipase and anti-α-glucosidase activities, suggesting their potential for therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).

Antioxidant Properties

A series of new triazole derivatives have been synthesized and evaluated for their antioxidant and antiradical activities. These compounds were characterized by elemental analyses, IR, NMR spectral data, and screened for their biological activities. The findings suggest the potential of these compounds in developing antioxidant therapies (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Synthesis and Characterization

Research on the efficient synthesis and characterization of variously substituted oxazoles has been reported. This includes the development of methodologies for the synthesis of natural products and novel compounds, offering a comprehensive understanding of the structural aspects of these molecules. These studies contribute to the broader application of oxazole derivatives in medicinal chemistry (Kumar, Saraiah, Misra, & Ila, 2012).

Mecanismo De Acción

Target of Action

Compounds containing the 1,2,4-triazole ring, such as this one, are known to bind to the iron in the heme moiety of cyp-450 . The phenyl moieties also have a key interaction in the active site of the enzyme .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity, potentially affecting various biochemical pathways.

Biochemical Pathways

Compounds with a 1,2,4-triazole ring are known to have broad-spectrum biological activities . They can form hydrogen bonds with different targets, leading to changes in various biochemical pathways .

Pharmacokinetics

It is known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Compounds with a 1,2,4-triazole ring are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O2/c1-12-17(18(24-27-12)15-4-2-3-5-16(15)20)19(26)23-13-6-8-14(9-7-13)25-11-21-10-22-25/h2-11H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLSEHJSCFEWLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Cyclopropyl-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2982568.png)

![2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982569.png)

![2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid](/img/structure/B2982570.png)

![3-(4-ethoxyphenyl)-9-[(2-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2982576.png)

![7-Fluoro-3-[[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2982580.png)

![2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2982583.png)

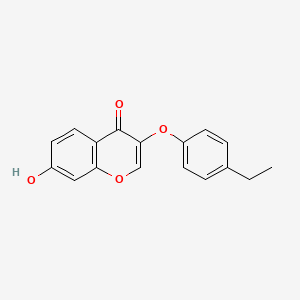

![6-Bromo-4-oxo-8-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]chromene-3-carbaldehyde](/img/structure/B2982585.png)

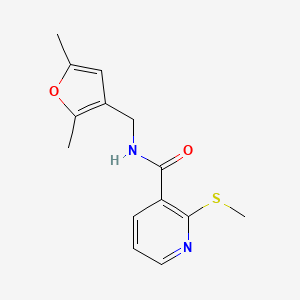

![2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2982587.png)

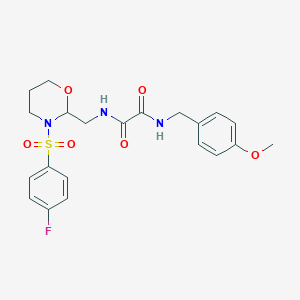

![N-(1,3-benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2982591.png)